2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid
Description
Properties
IUPAC Name |
2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(11(14)15)13-6-10-4-3-5-12(10,7-13)8-16-2/h9-10H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEBHVNDWFBROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2CCCC2(C1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid, with the CAS number 2097952-85-5, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, biological activities, and relevant research findings.
The compound's molecular formula is , and it has a molecular weight of 227.30 g/mol. The structure features a hexahydrocyclopenta[c]pyrrol moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 2097952-85-5 |
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are critical in the synthesis of prostaglandins and leukotrienes, which are mediators in inflammatory responses.
In Vitro Studies
In vitro studies have shown that related compounds can inhibit COX and LOX activities. For instance, a compound structurally related to this compound demonstrated significant inhibition of leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with an IC50 value of 0.4 µM . This suggests that this compound might exhibit similar inhibitory effects.
Case Study 1: Anti-Inflammatory Effects
A study investigated the anti-inflammatory effects of a related compound in a murine model of inflammation. The compound was administered topically and resulted in a significant reduction in ear swelling induced by arachidonic acid, indicating its potential as an anti-inflammatory agent.
Case Study 2: Cellular Assays
Another study assessed the cytotoxicity of a structurally similar compound in various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The hexahydrocyclopenta[c]pyrrolidine scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituents, pharmacological properties, and synthetic routes.
Structural Analogues with Aryl Substituents
- Compound 33: 6-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid Key Features: A pyrimidine-carboxylic acid derivative with a trifluoromethylphenyl group. The trifluoromethyl group increases lipophilicity and metabolic stability compared to the methoxymethyl group in the target compound. Activity: Demonstrated potent antagonism against Retinol Binding Protein 4 (RBP4), with a melting point (mp) of 129–131°C and >99% HPLC purity .
- Activity: Higher mp (161–165°C) and distinct NMR shifts (δ 8.55–8.53 ppm for aromatic protons) compared to Compound 33, suggesting stronger crystalline packing and electronic effects .
Analogues with Functional Group Variations
- Gliclazide-d4: N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzene-2,3,5,6-d4-sulfonamide Key Features: A sulfonamide derivative with deuterated benzene, used in diabetes research. Safety: Classified for research use only, emphasizing precautions against human/veterinary use .
- 3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one Key Features: Replaces the carboxylic acid with a ketone and chloro-propanone chain. Handling: Requires strict safety protocols (e.g., P210: avoidance of ignition sources) due to reactive functional groups .
Propanoic Acid vs. Propoxy-Linked Analogues
- 4-{3-[Cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride Key Features: Propoxy linker instead of propanoic acid, forming a benzamide. Synthesis: Produced via O-alkylation and hydrolysis, with crystallization as an oxalate salt .
- 4-{3-[Trans-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide
Comparative Data Table
Preparation Methods
Synthetic Steps
| Step | Description | Conditions & Reagents | Outcome & Yield |
|---|---|---|---|
| 1 | Reflux cyclopentanone, morpholine, and p-methyl benzenesulfonic acid in toluene solvent. | Molar ratio cyclopentanone:morpholine:p-methyl benzenesulfonic acid:acrylate = 1:1.2:0.1:1.5; reflux 2 h. | Formation of intermediate complex. |
| 2 | Cool to 75–95 °C, add acrylate dropwise over 3–5 h, then react for 2–4 h at same temperature. | Acrylate: ethyl propenoate (180 g for 100 g cyclopentanone scale). | Crude 3-(2-oxocyclopentyl)-propionic ester. |
| 3 | Cool to 8–12 °C, filter, remove solvent under reduced pressure. | Toluene solvent removed by distillation. | Crude ester isolated. |
| 4 | Hydrolyze crude ester with water, 30% sodium hydroxide, and methanol at 60–65 °C for 1–3 h. | Molar ratio water:NaOH:methanol = 10:2:7; pH adjusted to 3–5 with HCl post-reaction. | 3-(2-oxocyclopentyl)-propanoic acid obtained. |
| 5 | Extract acid with methylene dichloride or ethyl acetate, dry, filter, and evaporate solvent. | Extraction solvent: methylene dichloride preferred. | Pure acid isolated, yield ≥90%. |
Reaction Scheme Summary
- Initial condensation forms a morpholine adduct with cyclopentanone.
- Acrylate addition extends the carbon chain.
- Hydrolysis converts the ester to the acid.
- The process is amenable to industrial scale due to mild conditions and high yields.
Advantages
- One-pot synthesis reduces purification steps.
- High yield (≥90%) and purity.
- Uses readily available reagents and solvents.
- Reaction conditions are moderate (50–80 °C).
Industrial Synthesis via Coupling and Salt Formation (Adapted from EP2532651B1)
This method, while focused on a related bicyclic pyrrol derivative, provides insights into industrial preparation relevant to the target compound.
Key Features
- Coupling of bicyclic amine intermediates with haloalkyl or alkoxyalkyl benzamide derivatives in polar solvents.
- Use of water/acetonitrile or water/isopropanol mixtures as reaction media.
- Salification of the free base with hydrochloric acid in solvents such as water, acetone, or alcohols (methanol, ethanol, isopropanol).
- Recrystallization of the hydrochloride salt to improve purity.
Process Highlights
| Step | Description | Conditions & Solvents | Outcome |
|---|---|---|---|
| Coupling reaction | Reaction of bicyclic amine with alkyl halide or alkoxyalkyl benzamide | Water/acetonitrile or water/isopropanol mixture | Formation of coupled intermediate |
| Salification | Treatment with HCl in water, acetone, or alcohols | Preferably acetone or isopropanol | Formation of hydrochloride salt |
| Recrystallization | Recrystallization from isopropanol/water mixture | Reflux 45 min, cool to 0 °C | High purity crystalline product |
Yields and Purity
- Coupling yields approximately 83%.
- Final hydrochloride salt isolated with 93% yield and >99% chemical purity.
- Crystalline form I obtained with melting point 213–215 °C.
- Process controls genotoxic impurities below regulatory thresholds.
Comparative Data Table of Preparation Methods
| Feature | One-Pot Synthesis (CN103508890A) | Industrial Coupling & Salt Formation (EP2532651B1) |
|---|---|---|
| Starting materials | Cyclopentanone, morpholine, acrylate | Bicyclic amine, haloalkyl/alkoxyalkyl benzamide |
| Solvents | Toluene, methanol, methylene dichloride | Water, acetonitrile, isopropanol, acetone |
| Reaction conditions | Reflux 2 h, 60–65 °C hydrolysis | Room temperature to reflux, salification at mild temps |
| Yield | ≥90% (acid) | 83% (coupling), 93% (final salt) |
| Purification | Filtration, extraction, evaporation | Recrystallization |
| Product form | Free acid | Hydrochloride salt crystalline form |
| Industrial scalability | Suitable for industrial scale | Designed for industrial pharmaceutical production |
| Control of impurities | Moderate, standard purification | Rigorous control, genotoxic impurities minimized |
Research Findings and Notes
- The one-pot method emphasizes simplicity, moderate reaction conditions, and high yields, making it suitable for bulk chemical production of propanoic acid derivatives with cyclopentyl cores.
- The industrial coupling and salt formation method ensures pharmaceutical-grade purity and control of impurities, critical for drug substance manufacture.
- Methoxymethyl substitution can be introduced via alkylation steps or by using appropriately substituted starting materials in the coupling step, though specific details for the methoxymethyl group are less explicitly described in the patents reviewed.
- Solvent choice and reaction parameters are critical for yield optimization and impurity control.
- Recrystallization from isopropanol/water mixtures is effective for obtaining high-purity crystalline products.
Q & A
Q. Q1. What are the key synthetic routes for 2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid, and how is purity ensured?
Methodological Answer: The synthesis typically involves multi-step routes, starting with the construction of the bicyclic hexahydrocyclopenta[c]pyrrole core. Key steps include:
- Functionalization : Introduction of the methoxymethyl group via alkylation or nucleophilic substitution using methoxymethyl chloride or similar reagents under anhydrous conditions .
- Coupling Reactions : The propanoic acid moiety is attached through esterification or amidation, followed by hydrolysis to the carboxylic acid .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization are used to isolate intermediates.
- Characterization : NMR (¹H/¹³C) confirms regiochemistry, while mass spectrometry validates molecular weight. Purity is assessed via HPLC (>95%) .
Q. Q2. How does the methoxymethyl group influence the compound’s physicochemical properties?
Methodological Answer: The methoxymethyl substituent enhances solubility in polar solvents (e.g., DMSO, methanol) due to its ether oxygen, which increases hydrogen bonding potential. This modification also stabilizes the bicyclic structure against metabolic degradation, as evidenced by comparative stability assays with non-substituted analogs . Computational studies (e.g., DFT calculations) predict reduced logP values (~1.2) compared to alkyl-substituted derivatives (~2.5), suggesting improved bioavailability .
Advanced Research Questions
Q. Q3. How can contradictory yields in the final hydrolysis step be resolved during synthesis?
Methodological Answer: Low yields in hydrolysis (e.g., from ester to carboxylic acid) often arise from incomplete reaction or side-product formation. Optimization strategies include:
- Condition Screening : Testing alkaline (e.g., NaOH/EtOH) vs. acidic (HCl/H₂O) hydrolysis. For example, NaOH/THF/H₂O (1:2:1) at 60°C for 12 hours improved yields to 85% in related compounds .
- Catalyst Use : Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency .
- Analytical Monitoring : TLC or in-situ IR spectroscopy tracks reaction progress, minimizing over-hydrolysis .
Q. Q4. What experimental approaches are used to elucidate the compound’s mechanism of action in neurotransmitter systems?
Methodological Answer: Mechanistic studies involve:
- Receptor Binding Assays : Radioligand competition assays (e.g., ³H-labeled ligands for histamine H₃ or NMDA receptors) quantify affinity (IC₅₀ values) .
- Functional Assays : Electrophysiological recordings (patch-clamp) in neuronal cells measure modulation of ion channel activity .
- Metabolic Profiling : LC-MS/MS identifies metabolites in microsomal incubations to assess stability and bioactive intermediates .
Q. Q5. How do stereochemical variations in the bicyclic core affect biological activity?
Methodological Answer: Stereochemistry is critical for target engagement. For example:
- Cis vs. Trans Isomers : Cis-configuration in related compounds showed 10-fold higher H₃ receptor affinity (Kᵢ = 2 nM vs. 20 nM for trans) due to optimal spatial alignment with the binding pocket .
- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates enantiomers, followed by in vitro testing to identify the active form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
